molecular formula C10H16O4 B15250694 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid

6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid

Cat. No.: B15250694
M. Wt: 200.23 g/mol
InChI Key: MJPJZXFCOAVSSW-UHFFFAOYSA-N
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Description

6,6-Dimethoxyspiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a spiro[33]heptane core is substituted with two methoxy groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spiro[3.3]heptane core followed by the introduction of methoxy and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and carboxylation reactions. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of 6,6-dihydroxyspiro[3.3]heptane-2-carboxylic acid.

    Reduction: Formation of 6,6-dimethoxyspiro[3.3]heptane-2-methanol.

    Substitution: Formation of 6,6-dihalogenated or 6,6-diamino derivatives.

Scientific Research Applications

6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its role in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic structure but with two carboxylic acid groups.

    6,6-Dimethoxyspiro[3.3]heptane-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

Uniqueness

6,6-Dimethoxyspiro[33]heptane-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the spirocyclic core

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2,2-dimethoxyspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-13-10(14-2)5-9(6-10)3-7(4-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

MJPJZXFCOAVSSW-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CC(C2)C(=O)O)OC

Origin of Product

United States

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